molecular formula C18H28N2O4 B5560769 (3R*,4R*)-1-[(5-isopropylisoxazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol

(3R*,4R*)-1-[(5-isopropylisoxazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol

Cat. No. B5560769
M. Wt: 336.4 g/mol
InChI Key: KYWVQJIXQMEFLW-ACJLOTCBSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "(3R*,4R*)-1-[(5-isopropylisoxazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol" involves complex organic reactions. For instance, three-component condensation reactions involving β-ketonitriles, carbonyl- and semi-stabilized pyridinium ylide precursors, and aldehydes have been utilized in the synthesis of related compounds, demonstrating the intricacy and versatility in the approach to synthesize such molecules (Demidov et al., 2021).

Molecular Structure Analysis

Investigations into the molecular structure of similar compounds often involve advanced techniques such as X-ray crystallography combined with computational methods like DFT calculations. These analyses provide insights into the molecular conformation, intermolecular interactions, and electronic properties critical for understanding the chemical behavior of the compound (Shawish et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include addition-rearrangement reactions, cycloadditions, and reactions with various reagents like isocyanates, illustrating the reactivity and potential for chemical modification of these molecules. For example, addition-rearrangement reactions with arylsulfonyl isocyanates generate 3-formyl- and 3-acetyl-6-methoxy-3-methyl-1-(arylsulfonyl)-2-piperidones, showcasing the compound's versatility in organic synthesis (Jao et al., 1996).

Physical Properties Analysis

The physical properties of such compounds, including solubility, dipole moment, and crystalline structure, are essential for their practical application and formulation. Research into related molecules has highlighted the significance of optimizing these properties for improved performance in their respective applications (Matsuda et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents and conditions, and the formation of diverse derivatives through functionalization, are critical for the utility of these compounds in organic synthesis and potential pharmaceutical applications. Studies have shown that the reactivity can be influenced by the molecular structure, highlighting the importance of detailed molecular analysis in understanding and predicting chemical behavior (Malet et al., 1993).

Scientific Research Applications

Pharmacokinetic Modeling

A study by Obach et al. (2018) highlighted the use of in vitro data and physiologically based pharmacokinetic modeling to estimate human exposure to drug metabolites, focusing on a compound with a similar structure. The study illustrates the importance of understanding metabolite exposure to assess drug safety and efficacy.

Solid Form Selection

Research by Kojima et al. (2008) on a zwitterionic 5-HT4 receptor agonist explores the solid-state characterization and selection process for pharmaceutical development, demonstrating the critical role of physical and chemical stability in drug formulation.

Ligand Design for Dopamine Receptors

A study by Rowley et al. (1997) investigated 4-heterocyclylpiperidines as ligands for the human dopamine D4 receptor. The research provides insights into the design of selective ligands with potential applications in neurological disorders.

Metabolism and Pharmacological Activity

The metabolism of a serotonin-4 receptor partial agonist was examined by Sawant-Basak et al. (2013), identifying an unusual pharmacologically active metabolite. This study emphasizes the complexity of drug metabolism and the significance of identifying active metabolites in drug development.

Dual CCR2 and CCR5 Antagonist

Research by Zheng et al. (2011) on the discovery of a potent, selective, and orally bioavailable dual CCR2 and CCR5 antagonist showcases the therapeutic potential of targeting multiple receptors to address complex diseases.

properties

IUPAC Name

[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-(5-propan-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-12(2)16-10-15(19-24-16)17(21)20-7-6-18(22,13(3)11-20)14-4-8-23-9-5-14/h10,12-14,22H,4-9,11H2,1-3H3/t13-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWVQJIXQMEFLW-ACJLOTCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CCOCC2)O)C(=O)C3=NOC(=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)C3=NOC(=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-1-[(5-isopropylisoxazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol

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